4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine
Description
Historical Context and Evolution of Carbazole-Based Functional Molecules
Carbazole (B46965), a nitrogen-containing heterocyclic aromatic compound, has a rich history in materials science, initially recognized for its utility in the synthesis of pigments and dyes. Its unique electronic properties and chemical stability, however, paved the way for its adoption in more advanced applications. Carbazole is a rigid aromatic molecule characterized by high hole-transporting mobility, pronounced thermal stability, and often high fluorescent quantum yields. nih.gov A key feature of the carbazole unit is its amenability to chemical modification at several positions, allowing for the fine-tuning of its electronic and physical properties. nih.gov
The evolution of carbazole-based functional molecules has been driven by the demands of the organic electronics industry. Early research focused on simple carbazole derivatives, but the need for materials with enhanced performance and stability led to the development of more complex architectures. Scientists began incorporating carbazole into polymers and larger molecular structures to improve film-forming properties and device longevity. mdpi.commdpi.com This progression has established carbazole as a fundamental building block in a wide array of organic semiconductors, particularly as hole-transporting materials (HTMs) and host materials in organic light-emitting diodes (OLEDs) and as a component in perovskite solar cells (PSCs). acs.org
Significance of Phenylamine Moieties in Organic Electronics Research
Phenylamine and its derivatives, particularly triarylamines like triphenylamine (B166846), are cornerstone materials in the field of organic electronics. researchgate.netelsevierpure.com Their significance stems from their potent electron-donating nature, which is attributed to the lone pair of electrons on the nitrogen atom that can be delocalized across the attached phenyl rings. researchgate.net This characteristic makes them exceptionally effective as hole-transporting materials, as they can readily stabilize positive charges (holes) and facilitate their movement through an organic semiconductor layer. researchgate.netmdpi.com
Fundamental Research Avenues for 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine Derivatives
The molecular architecture of this compound serves as a versatile platform for fundamental research aimed at developing new high-performance materials. A primary research avenue involves the synthesis of novel derivatives to enhance properties crucial for device performance, such as thermal stability, morphological stability, and charge-transport efficiency. mdpi.com One of the main causes of degradation in OLEDs is the morphological change in the organic layers due to heat generated during operation; therefore, developing materials with a high glass-transition temperature (Tg) is a key objective. elsevierpure.comresearchgate.net
Scientific inquiry in this area focuses on several key strategies:
Molecular Elongation and Derivatization: Researchers synthesize new hole-transporting materials (HTMs) by conjugating different carbazole or triphenylamine derivatives to the core this compound structure. mdpi.com This approach aims to create amorphous materials with higher Tg values, thereby improving the durability of devices. mdpi.comnih.gov
Tuning Optoelectronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and transport. Chemical modifications allow for the precise tuning of these energy levels to better match those of adjacent layers in a device, minimizing energy barriers and enhancing performance. acs.orgrsc.org
Synthesis via Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are primary synthetic tools for creating these complex molecules. mdpi.comnih.gov Research focuses on optimizing these reactions to achieve high yields and purity, which is essential for producing high-quality electronic materials.
The data below showcases the properties of novel HTMs synthesized based on a similar 4-(9H-carbazol-9-yl)triphenylamine framework, demonstrating the impact of molecular modification.
| Compound | Thermal Decomposition Temp. (Td, 5% loss) (°C) | Glass Transition Temp. (Tg) (°C) | HOMO Level (eV) | Application | Ref. |
| HTM 3a | 435 | 148 | -5.47 | OLED | mdpi.com |
| HTM 3b | 468 | 165 | -5.51 | OLED | mdpi.com |
| HTM 3c | 535 | 152 | -5.52 | OLED | mdpi.com |
Overview of Current Academic Inquiry into Analogous Architectures
Academic research is actively exploring a variety of molecular architectures analogous to the linear carbazole-phenylamine system to unlock new functionalities and performance levels. The goal is to manipulate the three-dimensional structure and electronic conjugation of the molecules to optimize them for specific applications.
Current areas of investigation include:
Star-Shaped Molecules: These architectures feature a central core with multiple radiating arms, often consisting of carbazole or triphenylamine units. For instance, a star-shaped HTM with a carbazole core and triphenylamine side arms has been shown to exhibit a deep HOMO level and high hole mobility, leading to high-efficiency perovskite solar cells. rsc.org This design can enhance the amorphous nature and isotropic charge transport properties of the material.
Donor-Acceptor (D-A) Systems: In this design, electron-donating units like carbazole and phenylamine are linked to electron-accepting moieties. rsc.org This creates molecules with strong intramolecular charge transfer (ICT) characteristics, which can be used to tune the material's absorption and emission properties. nih.gov D-A type carbazole derivatives are being investigated as advanced HTMs in perovskite solar cells. rsc.org
Bipolar Host Materials: For applications in phosphorescent OLEDs (PhOLEDs), materials that can transport both holes and electrons (bipolar transport) are required. Researchers are designing molecules that incorporate both hole-transporting units (like carbazole-phenylamine) and electron-transporting units into a single structure. A novel bipolar molecule, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline, has been successfully employed as a host in PhOLEDs. researchgate.net
Conjugated Polymers: Extending the molecular design into the polymer domain, researchers are synthesizing electrochromic polymers based on carbazole derivatives. These materials can change color in response to an electrical potential and are promising for applications in smart windows and displays. mdpi.comresearchgate.net
The following table compares the performance of devices using different architectural approaches.
| Architecture Type | Core Moiety | Application | Key Performance Metric | Ref. |
| Star-Shaped HTM | Carbazole/Triphenylamine | Perovskite Solar Cell | Power Conversion Efficiency: >18% | rsc.org |
| Linear HTM | Carbazole/Triphenylamine | OLED | Power Efficiency: 29.3 lm/W | mdpi.comresearchgate.net |
| Bipolar Host | Carbazole/Phenanthroline | Phosphorescent OLED | Max. Luminance: 7000 cd/m² | researchgate.net |
Scope and Objectives of Focused Scholarly Investigation
The primary objective of focused scholarly investigation into this compound and its related systems is the rational design and development of new organic materials with superior performance for electronic and optoelectronic applications. The overarching goal is to establish clear structure-property relationships that can guide the synthesis of next-generation materials for OLEDs, solar cells, and other advanced technologies.
The scope of this research is multi-faceted and includes:
Synthetic Chemistry: The development of efficient, scalable, and cost-effective synthetic routes to produce high-purity carbazole-phenylamine derivatives. This is crucial for overcoming the high costs associated with benchmark materials like spiro-OMeTAD. acs.org
Photophysical and Electrochemical Characterization: A thorough investigation of the optical (absorption, emission) and electronic (HOMO/LUMO energy levels, redox behavior) properties of new compounds to understand their fundamental characteristics. nih.gov
Device Fabrication and Testing: The integration of newly synthesized materials into prototype devices (e.g., OLEDs, perovskite solar cells) to evaluate their performance in a practical setting. This involves measuring key metrics such as efficiency, brightness, and operational lifetime. mdpi.comrsc.org
Morphological and Stability Studies: Analysis of the solid-state properties of these materials, including their ability to form stable amorphous films and their resistance to thermal and electrochemical degradation, which are critical for long-term device reliability. elsevierpure.commdpi.com
Ultimately, this focused investigation aims to contribute to the broader field of organic electronics by creating a new library of functional materials that can help overcome existing challenges and enable the commercialization of more efficient and durable technologies.
Structure
3D Structure
Properties
Molecular Formula |
C24H18N2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C24H18N2/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H,25H2 |
InChI Key |
PDOQLUHQQRDCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC=C52 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 9 Phenyl 9h Carbazol 3 Yl Phenylamine
Precursor Design and Strategic Reactant Selection for Core Synthesis
The successful synthesis of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine is fundamentally dependent on the rational design and selection of its constituent precursors. A common and effective strategy involves a convergent approach, where two key fragments, a substituted carbazole (B46965) core and a functionalized aniline (B41778) moiety, are synthesized separately and then coupled in a final step.
A primary precursor for the carbazole portion is 3-bromo-9-phenyl-9H-carbazole . The synthesis of this intermediate can be achieved through several routes. One method involves the palladium-catalyzed N-arylation of 3-bromocarbazole with iodobenzene. This reaction typically employs a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in the presence of a phosphine (B1218219) ligand like tributylphosphine. Another approach utilizes a copper-catalyzed reaction between 3-bromocarbazole and bromobenzene in the presence of a base like potassium tert-butoxide.
For the aniline fragment, two main options are employed depending on the chosen coupling strategy. For a Suzuki-Miyaura coupling, 4-aminophenylboronic acid or its esters are the preferred reactants. In the case of a Buchwald-Hartwig amination, p-phenylenediamine or a protected aniline derivative is utilized. The choice between these precursors is dictated by the desired bond formation in the final synthetic step.
Palladium-Catalyzed Cross-Coupling Approaches for Arylamine Linkages
Palladium-catalyzed cross-coupling reactions are instrumental in forging the crucial carbon-carbon (C-C) or carbon-nitrogen (C-N) bond that links the carbazole and phenylamine units. The two most prominent and effective methods for this transformation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Protocols and Optimization
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, in this case, between the C-3 position of the carbazole ring and the C-1 position of the phenylamine ring. This reaction involves the coupling of the 3-bromo-9-phenyl-9H-carbazole precursor with 4-aminophenylboronic acid.
The optimization of this reaction is critical to achieve high yields and purity. Key parameters that are systematically varied include the choice of palladium catalyst, ligand, base, and solvent.
| Parameter | Common Reagents/Conditions | Effect on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst choice influences reaction rate and efficiency. |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligands stabilize the palladium catalyst and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is crucial for the transmetalation step. The choice of base can significantly impact the yield. |
| Solvent | Toluene, Dioxane, DMF, THF/Water mixtures | The solvent system affects the solubility of reactants and the overall reaction kinetics. Biphasic systems are common. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
A typical protocol for the Suzuki-Miyaura coupling in this context would involve reacting 3-bromo-9-phenyl-9H-carbazole with 4-aminophenylboronic acid in a solvent mixture like toluene/water, using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate, under an inert atmosphere at elevated temperatures.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination provides an alternative and equally potent strategy for the synthesis of this compound by directly forming the C-N bond between the carbazole and aniline moieties. This reaction couples 3-bromo-9-phenyl-9H-carbazole with an aniline derivative, such as p-phenylenediamine.
Optimization of the Buchwald-Hartwig amination involves the careful selection of the palladium catalyst, a specialized phosphine ligand, a strong base, and an appropriate solvent.
| Parameter | Common Reagents/Conditions | Effect on Reaction |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for generating the active Pd(0) catalyst. |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of a bulky, electron-rich phosphine ligand is critical for the success of the amination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically used. |
| Temperature | 80-110 °C | The reaction generally requires heating to proceed at a reasonable rate. |
A representative procedure would involve heating a mixture of 3-bromo-9-phenyl-9H-carbazole and p-phenylenediamine with a palladium catalyst like Pd₂(dba)₃, a ligand such as Xantphos, and a base like sodium tert-butoxide in an inert solvent like toluene.
Multi-Step Synthesis of Complex this compound Architectures
Challenges and Yield Optimization in Convergent Synthesis
While convergent synthesis offers advantages in terms of efficiency, it is not without its challenges. A primary challenge lies in the synthesis and purification of the precursors, particularly the substituted carbazole core. The bromination of 9-phenylcarbazole (B72232), for instance, can lead to a mixture of isomers, requiring careful purification to isolate the desired 3-bromo derivative.
Yield optimization in the final coupling step is another critical aspect. In both Suzuki-Miyaura and Buchwald-Hartwig reactions, side reactions such as debromination of the carbazole precursor or homocoupling of the boronic acid can occur, leading to reduced yields of the desired product. To mitigate these issues, careful control of reaction parameters is essential. This includes:
Minimizing Oxygen: Both coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, conducting the reactions under a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.
Purity of Reagents: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, can significantly impact the reaction outcome.
Stoichiometry: Precise control of the stoichiometry of the reactants and reagents is necessary to ensure complete conversion and minimize side products.
Catalyst Loading: Optimizing the catalyst loading is a balance between achieving a reasonable reaction rate and minimizing the cost and potential for metal contamination in the final product.
Stereochemical Considerations in Molecular Construction
For the specific molecule this compound, stereochemical considerations are not a primary concern as the molecule is achiral and does not possess any stereocenters. The carbazole and phenylamine rings are planar, and free rotation exists around the single bonds connecting the aromatic systems. However, in the synthesis of more complex derivatives of this scaffold, where chiral substituents might be introduced on either the carbazole or the phenylamine moiety, the stereochemical outcome of the reactions would become a critical factor to control. In such cases, the use of chiral ligands in the palladium-catalyzed coupling steps could be explored to induce enantioselectivity.
Functionalization and Derivatization Strategies of the Carbazole and Phenylamine Moieties
The unique electronic structure of this compound, which combines an electron-rich carbazole core with a nucleophilic phenylamine group, offers multiple avenues for functionalization. These modifications are crucial for tuning the compound's optoelectronic properties for applications in areas such as organic electronics.
Regioselective Substitution Approaches
The regioselectivity of substitution reactions on this compound is governed by the directing effects of its constituent moieties. The carbazole ring system and the phenylamine group both influence the positions of subsequent chemical modifications.
The phenylamine moiety contains a primary amine (-NH2), which is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com Consequently, electrophiles will preferentially attack the positions ortho to the amino group on the phenyl ring.
The carbazole nucleus is also an electron-rich aromatic system. In 3-substituted carbazoles, the amino group at the 3-position strongly activates the C-2 and C-4 positions for electrophilic attack through mesomeric effects. researchgate.nettubitak.gov.tr Studies on 3-amino-9-ethylcarbazole have shown that the C-4 position is generally more reactive than the C-2 position. tubitak.gov.tr The positions most susceptible to electrophilic attack on the carbazole core, aside from those activated by the phenylamine linkage, are the C-6 and, to a lesser extent, the C-1 and C-8 positions. chim.it
Transition metal-catalyzed C-H functionalization offers a modern and efficient route for the regioselective introduction of various functional groups (e.g., alkyl, aryl, acyl) onto the carbazole skeleton. chim.itrsc.org Palladium-catalyzed reactions, for example, can achieve site-selective C-H activation at the C1-position of the carbazole ring. rsc.org These advanced methods provide precise control over the derivatization process, enabling the synthesis of complex molecules with tailored properties.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Primary Substitution Sites on Phenylamine Ring | Predicted Primary Substitution Sites on Carbazole Ring |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Ortho to -NH₂ | C-6, C-4, C-2 |
| Nitration | HNO₃, H₂SO₄ | Ortho to -NH₂ | C-6, C-4, C-2 |
| Sulfonation | Fuming H₂SO₄ | Ortho to -NH₂ | C-6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho to -NH₂ | C-6 |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho to -NH₂ | C-6 |
Polymerization and Co-polymerization Techniques Utilizing the Compound as a Monomer
The presence of reactive sites—specifically the amine group and the electroactive carbazole nucleus—makes this compound a valuable monomer for the synthesis of functional polymers. These polymers are of significant interest for applications in electrochromic devices and as hole-transporting layers in organic light-emitting diodes (OLEDs).
Electrochemical Polymerization: This is a primary technique for creating thin, conductive polymer films directly on an electrode surface. mdpi.com When a potential is applied, the monomer undergoes oxidative coupling. For this specific monomer, polymerization can occur through several pathways:
Carbazole-Carbazole Coupling: The radical cations formed on the carbazole units can couple, typically at the 3- and 6-positions, to form a polycarbazole backbone. rsc.org
Aniline-Type Polymerization: The aniline moiety can polymerize through head-to-tail coupling of aniline radical cations. scispace.comnih.gov
Cross-Coupling: Linkages can also form between the carbazole and phenylamine units.
The resulting polymer films are often electroactive, meaning their optical and electrical properties can be reversibly changed by applying a voltage. researchgate.net Research on monomers containing both carbazole and aniline functionalities has demonstrated the formation of redox-active, multichromic polymer films. researchgate.net
Chemical Polymerization: Oxidative chemical polymerization can be achieved using oxidants like iron(III) chloride (FeCl₃) or ammonium persulfate. This method allows for the bulk synthesis of the polymer, which can then be processed from solution.
Polycondensation Reactions: The primary amine of the phenylamine group can participate in polycondensation reactions. For instance, polymers incorporating 4-(carbazol-9-yl) triphenylamine (B166846) units have been synthesized, indicating that the amine functionality can be used to build polymer main chains or side chains. researchgate.net
Table 2: Polymerization Methods for this compound
| Polymerization Method | Description | Typical Resulting Polymer Properties |
|---|---|---|
| Electrochemical Polymerization | Anodic oxidation of the monomer in an electrolyte solution to form a polymer film on the electrode. mdpi.com | Conductive, electrochromic, insoluble film with good adhesion to the substrate. |
| Chemical Oxidative Polymerization | Use of chemical oxidants (e.g., FeCl₃) to polymerize the monomer in solution. | Soluble or dispersible powder, suitable for solution processing. |
| Polycondensation | Reaction of the amine group with other difunctional monomers to form polymers like polyamides or polyimides. | High-performance polymers with good thermal stability and film-forming ability. researchgate.net |
Advanced Purification Protocols for High-Purity Material Acquisition
The performance of organic electronic devices is highly dependent on the purity of the materials used. Impurities can act as charge traps or quenching sites, degrading device efficiency and lifetime. Therefore, advanced purification protocols are essential for obtaining high-purity this compound.
Chromatographic Separation Techniques
Column chromatography is the most widely used technique for the purification of carbazole derivatives on a laboratory scale. youtube.comkhanacademy.org The principle involves separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
For carbazole-based hole-transporting materials, silica gel is the most common stationary phase. doi.orgacs.org A mixture of a nonpolar solvent (like n-hexane or petroleum ether) and a more polar solvent (like dichloromethane or ethyl acetate) is typically used as the mobile phase (eluent). doi.orgtheses.fr The separation is optimized by gradually increasing the polarity of the eluent, which allows for the sequential elution of compounds with different polarities. Studies on separating carbazoles from complex mixtures have shown that carbazole compounds are typically eluted in fractions with higher polarity, for example, using n-hexane and dichloromethane mixtures in ratios from 8:2 to 6:4. nih.gov
Table 3: Typical Conditions for Column Chromatography Purification
| Parameter | Typical Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (60-200 µm) | Provides a polar surface for effective separation of moderately polar compounds. nih.gov |
| Mobile Phase (Eluent) | Gradient of n-Hexane/Dichloromethane or Petroleum Ether/Dichloromethane | Starts with low polarity to elute nonpolar impurities, then gradually increases polarity to elute the target compound. doi.orgresearchgate.net |
| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) | Often provides better resolution and prevents band broadening compared to wet loading. |
| Monitoring | Thin-Layer Chromatography (TLC) | Used to track the separation process and identify fractions containing the pure product. |
Recrystallization and Sublimation Procedures
After initial purification by chromatography, recrystallization and sublimation are often employed to achieve the highest possible purity.
Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. rochester.edu The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at low temperatures. Common solvent systems for carbazole derivatives include ethanol (B145695), acetone, toluene, or mixtures like hexane/ethyl acetate and benzene (B151609)/cyclohexane. chemicalbook.comepo.orgreddit.com The process involves dissolving the crude material in a minimum amount of hot solvent, followed by slow cooling to induce the formation of high-purity crystals.
Sublimation: For materials intended for high-performance electronic devices, train sublimation (or gradient sublimation) under high vacuum is the ultimate purification step. This method separates compounds based on their different sublimation temperatures (the temperature at which they transition from a solid to a gas). The material is heated under high vacuum in a tube with a temperature gradient. The target compound sublimes and then re-deposits as a highly pure crystalline solid in a cooler zone of the tube, leaving non-volatile impurities behind and separating from more volatile ones. This process is highly effective at removing trace inorganic and organic impurities. acs.orgresearchgate.net
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on Ground State Electronic Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental electronic properties of molecules in their ground state. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and charge distributions, offering profound insights into the molecule's stability and reactivity.
Optimized Molecular Geometry and Conformational Analysis
The geometric arrangement of the constituent atoms and the rotational freedom around single bonds define the conformation of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine. DFT calculations are employed to find the most stable, lowest-energy conformation by optimizing the bond lengths, bond angles, and dihedral angles.
The structure consists of three main components: a central carbazole (B46965) core, a phenyl group attached to the carbazole nitrogen (at position 9), and a phenylamine group linked at the 3-position of the carbazole. The spatial orientation of these rings relative to one another is a key determinant of the molecule's electronic properties. A critical aspect of the conformational analysis is the dihedral angle between the carbazole ring system and the attached phenyl rings. In related structures, such as N-[2-(9H-Carbazol-9-yl)eth-yl]-4-(methyl-sulfon-yl)aniline, the dihedral angle between the carbazole and benzene (B151609) rings has been found to be approximately 80.15°. nih.gov This significant twist is due to steric hindrance and prevents the molecule from being fully planar. This non-planar, propeller-like structure is a common feature of triarylamine derivatives and helps to prevent molecular aggregation in the solid state. scispace.com
Table 1: Representative Dihedral Angles in Related Carbazole Structures
| Compound | Interacting Moieties | Dihedral Angle (°) |
|---|---|---|
| N-[2-(9H-Carbazol-9-yl)eth-yl]-4-(methyl-sulfon-yl)aniline | Carbazole and Benzene Ring | 80.15 nih.gov |
This table presents data from structurally similar compounds to illustrate typical conformational features, as specific optimized geometry data for this compound was not available in the searched literature.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic and optical properties of a molecule. ajchem-a.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov
In this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich carbazole and phenylamine moieties. This distribution is characteristic of hole-transporting materials where the carbazole unit serves as the primary electron-donating core. Conversely, the LUMO is generally distributed across the conjugated system, often extending to the phenyl substituent. The precise energy levels are influenced by the specific functional groups attached to the carbazole core. For instance, in a closely related compound containing a 4-(N-carbazolyl)phenyl donor, the HOMO energy was calculated to be -5.74 eV. scispace.com
Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Carbazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.74 scispace.com |
| LUMO | Not Specified |
This table uses HOMO energy data from a similar 4-(N-carbazolyl)phenyl compound to provide context for the electronic properties of the target molecule.
Electronic Density Distribution and Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdergipark.org.tr The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. dergipark.org.tr
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom of the phenylamine group due to its lone pair of electrons. This site represents the primary center for nucleophilic activity. The carbazole nitrogen's lone pair is also electron-rich but is heavily involved in the aromatic π-system, making it less nucleophilic. Regions of positive potential (blue) are typically found around the hydrogen atoms of the amine group, indicating their electrophilic character. dergipark.org.tr
Charge Delocalization and Hyperconjugative Interactions
Hyperconjugation, which involves the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, also contributes to the molecule's stability. These interactions can be analyzed using computational methods like Natural Bond Orbital (NBO) analysis, which quantifies the delocalization of electron density from filled donor orbitals to empty acceptor orbitals.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecules in their excited states. It is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and to interpret UV-Visible absorption spectra. rsc.org
Elucidation of Electronic Transitions and Absorption Spectrum Interpretation
TD-DFT calculations provide a detailed picture of the electronic transitions that occur when the molecule absorbs photons. The calculations can identify which molecular orbitals are involved in the primary electronic excitations (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.) and the probability (oscillator strength) of each transition. rsc.org
For this compound, the absorption spectrum is expected to be dominated by π → π* transitions. The lowest energy absorption band, corresponding to the HOMO-LUMO transition, is typically an intramolecular charge transfer (ICT) transition. In this process, electron density moves from the electron-donating carbazole-phenylamine part (where the HOMO is localized) to the electron-accepting parts of the molecule upon excitation. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the molar extinction coefficients, which can then be compared with experimental data to validate the computational model. rsc.org These theoretical insights are crucial for designing molecules with specific absorption characteristics for applications in organic electronics.
Mechanisms of Intramolecular Charge Transfer (ICT) in the Excited State
Theoretical and computational studies have provided significant insights into the intramolecular charge transfer (ICT) characteristics of this compound and related donor-acceptor molecules. Upon photoexcitation, these molecules can transition to an excited state where a substantial redistribution of electron density occurs.
In molecules with similar structures, the diphenylamine (B1679370) group often acts as the electron donor, while the carbazole or other conjugated moieties function as the electron acceptor. rsc.org This charge transfer is evident from the significant red shift observed in emission spectra with increasing solvent polarity, which indicates a larger dipole moment in the excited state compared to the ground state. rsc.org For instance, in analogous diphenylamine-substituted oxadiazole derivatives, the increase in molecular dipole moment from the ground to the excited state has been calculated to be as high as 26.67 D. rsc.org
The mechanism of ICT involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor moiety, to the Lowest Unoccupied Molecular Orbital (LUMO), which is usually centered on the acceptor part of the molecule. rsc.orgniscpr.res.in Theoretical calculations, such as those employing Density Functional Theory (DFT), can map the electron density differences between the ground and excited states, providing clear evidence of the direction and magnitude of the charge transfer. rsc.org In some systems, the presence of both a locally excited (LE) state and a charge transfer (CT) excited state is supported by a non-linear correlation between the Stokes shift and the solvent polarity function. doi.org The efficiency of this charge transfer is crucial for the molecule's application in optoelectronic devices.
Analysis of Singlet and Triplet Exciton (B1674681) Energy Levels and Dynamics
The performance of organic light-emitting diodes (OLEDs) is intrinsically linked to the management of singlet and triplet excitons. In fluorescent materials, only singlet excitons (S1) decay radiatively to the ground state (S0), while triplet excitons (T1) are non-emissive.
Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy gap between S1 and T1 (ΔEST) is a critical parameter. A small ΔEST can facilitate intersystem crossing (ISC) from the singlet to the triplet state or reverse intersystem crossing (RISC) from the triplet to the singlet state.
Studies on carbazole derivatives have shown that the triplet energy levels can be influenced by molecular structure and intermolecular interactions in the solid state. For example, the triplet energy of carbazole monomers is around 2.30 eV, but this can be red-shifted in thin films due to intermolecular coupling. researchgate.net The introduction of bulky side groups can reduce this red-shift by increasing the distance between chromophores. researchgate.net In host-guest systems, efficient energy transfer from the host to the guest is crucial, and this requires that the triplet energy of the host be higher than that of the guest. ub.edu For instance, a blue-emitting host with a suitable triplet energy level can be effectively paired with a green-emitting iridium complex to achieve white light emission. ub.edu
Below is a table summarizing representative calculated photophysical data for a related carbazole derivative, illustrating the typical energy levels involved.
Note: The data in the table is illustrative for a carbazole derivative and may not represent the exact values for this compound.
Computational Modeling of Intermolecular Interactions
Dimerization Effects on Electronic and Non-Linear Optical Characteristics
Computational modeling is a powerful tool to investigate how intermolecular interactions, such as dimerization, affect the electronic and non-linear optical (NLO) properties of organic materials. When molecules aggregate, their electronic orbitals can overlap, leading to changes in the absorption and emission spectra, as well as in their NLO response.
For instance, quantum chemical calculations on carbazole/borole derivatives have shown that the molecular configuration (linear vs. bent) significantly impacts the NLO properties. ku.ac.ae Linear configurations were found to exhibit larger isotropic and anisotropic polarizability and second hyperpolarizability (γ) amplitudes compared to their bent counterparts. ku.ac.ae This is attributed to more efficient intramolecular charge transfer in the linear structures. ku.ac.ae Dimerization can either enhance or diminish these properties depending on the relative orientation of the molecules in the aggregate. Face-to-face (H-aggregation) and head-to-tail (J-aggregation) arrangements lead to different excitonic couplings, which in turn affect the optical properties.
The study of dimerization effects is crucial for understanding the performance of materials in the solid state, where intermolecular interactions are unavoidable. These computational models help in designing molecules with optimized packing arrangements for enhanced NLO characteristics.
Host-Guest Interactions in Composite Systems and Morphological Stability Predictions
In many optoelectronic applications, such as OLEDs, active materials are often dispersed in a host matrix. Computational modeling of host-guest interactions is essential for predicting the performance and stability of these composite systems.
The compatibility and interaction between the host and guest molecules determine key properties like energy transfer efficiency and morphological stability. For a material to be an appropriate host, its triplet energy level should be higher than that of the guest to ensure efficient energy transfer. ub.edu For example, a bicarbazole derivative has been shown to be a suitable host for iridium complexes in solution-processed white OLEDs (WOLEDs). ub.edu
Molecular dynamics simulations can be used to predict the morphological stability of these blends. These simulations can provide insights into the miscibility of the host and guest materials and predict whether phase separation is likely to occur over time, which can be detrimental to device performance. By understanding these interactions at a molecular level, it is possible to design more stable and efficient host-guest systems for a variety of optoelectronic applications.
Advanced Quantum Chemical Approaches for Non-Linear Optical (NLO) Properties
Advanced quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the non-linear optical (NLO) properties of molecules like this compound. niscpr.res.inku.ac.ae These computational techniques allow for the calculation of key NLO parameters such as the first and second hyperpolarizabilities (β and γ).
The NLO response of a molecule is intimately linked to its electronic structure, particularly the extent of intramolecular charge transfer. niscpr.res.inku.ac.ae Molecules with strong donor-acceptor architectures tend to exhibit large hyperpolarizabilities. DFT calculations can elucidate the relationship between molecular structure and NLO activity by analyzing frontier molecular orbitals (HOMO and LUMO), dipole moments, and transition energies. ku.ac.ae
For example, studies on carbazole/borole derivatives have demonstrated that linear configurations lead to a higher NLO response due to larger oscillator strengths, greater changes in dipole moment between the ground and excited states, and lower transition energies. ku.ac.ae The calculated second hyperpolarizability (γ) amplitudes for some linear configurations were found to be over 100 times larger than that of the prototype para-nitroaniline (p-NA) molecule. ku.ac.ae
The table below presents representative calculated NLO properties for a linear carbazole derivative, highlighting the magnitude of these properties.
Note: The data in the table is illustrative for a high-performing linear carbazole derivative and may not represent the exact values for this compound.
These advanced computational approaches are crucial for the rational design of new organic materials with enhanced NLO properties for applications in photonics and optoelectronics.
Photophysical Phenomena and Excited State Mechanisms of 4 9 Phenyl 9h Carbazol 3 Yl Phenylamine Derivatives
Mechanisms of Light Absorption and Emission in Solution and Solid State
The photophysical behavior of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine and its derivatives is dictated by their electronic structure. In both solution and solid states, the absorption of ultraviolet-visible light initiates the transition of the molecule from its ground state (S₀) to an excited singlet state (Sₙ). The absorption spectra of these compounds typically exhibit distinct bands corresponding to different electronic transitions.
π→π* Transitions: High-energy absorption bands, often observed around 290 nm, are typically assigned to π→π* transitions localized within the conjugated systems of the carbazole (B46965) and phenyl moieties. beilstein-journals.org These transitions involve the excitation of electrons within the delocalized π-orbitals that form the molecular framework.
Intramolecular Charge Transfer (ICT): Lower-energy absorption bands, appearing at longer wavelengths (e.g., ~340 nm), are characteristic of intramolecular charge transfer (ICT) processes. beilstein-journals.org In this molecule, the phenylamine group acts as an electron donor (D) and the carbazole unit functions as an electron acceptor (A). Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. This creates an excited state with significant charge separation.
In dilute solutions, these molecules behave as isolated chromophores. Following excitation, they relax to the lowest excited singlet state (S₁) through a rapid process called internal conversion (IC). mdpi.comresearchgate.net From the S₁ state, the molecule can return to the ground state by emitting a photon, a process known as fluorescence.
In the solid state, intermolecular interactions become significant. Aggregation of molecules can lead to the formation of excimers or other aggregate states, which often exhibit red-shifted emission compared to the isolated molecule in solution. These interactions can alter the energy levels and deactivation pathways of the excited state. rsc.orgrsc.org The molecular packing in the crystal or thin film plays a critical role in determining the solid-state emission properties.
Solvatochromic Behavior and its Correlation with Excited State Polarity
Solvatochromism, the change in a substance's color with the polarity of its solvent, is a powerful tool for probing the nature of excited states. Derivatives of this compound often exhibit pronounced positive solvatochromism, particularly in their fluorescence spectra.
The ground state of these molecules is typically less polar than their ICT excited state. In non-polar solvents, the emission originates from a locally excited (LE) state or an ICT state with minimal stabilization. As the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the S₁ state, resulting in a bathochromic (red) shift in the emission wavelength. The absorption spectra, in contrast, often show little to no shift, indicating that the ground state polarity is not significantly affected by the solvent environment. beilstein-journals.org
The significant redshift in emission with increasing solvent polarity is strong evidence of the charge-transfer character of the lowest excited state. This behavior confirms that upon excitation, there is a substantial redistribution of electron density, leading to a large excited-state dipole moment.
Table 1: Illustrative Solvatochromic Shift in a Hypothetical Carbazole Derivative
| Solvent | Polarity Index | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 2.4 | 340 | 408 | 68 |
| Chloroform | 4.1 | 341 | 425 | 84 |
| Dichloromethane | 8.9 | 341 | 440 | 99 |
Data is illustrative and based on typical behavior described in the literature. beilstein-journals.org
Exciton (B1674681) Generation, Migration, and Recombination Pathways within the Molecular Framework
In the solid state, such as in thin films used for OLEDs, the photophysical dynamics are described in terms of excitons. An exciton is a quasi-particle consisting of an electron-hole pair bound by electrostatic attraction, formed upon the absorption of a photon. mdpi.com
Generation: When a molecule in the film absorbs a photon, a singlet exciton (S₁) is generated. At high excitation energies, higher-energy excitons (Sₙ) can form, which may also lead to the creation of an electron-hole pair on separate molecules. mdpi.com
Migration: The generated exciton is not necessarily localized on the molecule where it was created. It can migrate through the material via energy transfer mechanisms, such as Förster or Dexter transfer, hopping from one molecule to another. rsc.org This migration is crucial for device performance, as it allows the exciton to find a recombination center.
Recombination: The exciton's lifecycle ends with recombination, where the electron and hole annihilate each other. This process can be radiative or non-radiative.
Radiative Recombination: If the exciton recombines to emit a photon, it results in fluorescence (from a singlet exciton) or phosphorescence (from a triplet exciton). This is the desired pathway for light-emitting applications.
The efficiency of these processes is highly dependent on the molecular arrangement and morphology of the solid-state film. mdpi.com
Role of Charge Transfer States in Luminescence and Energy Transfer Processes
The presence of a charge transfer (CT) state is fundamental to the luminescent properties of this compound derivatives. The D-A architecture ensures that the lowest energy excited state has significant CT character. beilstein-journals.org
This CT state is directly responsible for the fluorescence of the molecule. The energy of the CT state, and thus the color of the emitted light, can be tuned by modifying the electron-donating strength of the phenylamine moiety or the electron-accepting strength of the carbazole unit. For instance, introducing stronger electron-donating groups can lower the energy gap, leading to red-shifted emission. beilstein-journals.org
Furthermore, the CT state plays a vital role in energy transfer. If the emission spectrum of the molecule (acting as a donor) overlaps with the absorption spectrum of a nearby molecule (an acceptor), efficient Förster Resonance Energy Transfer (FRET) can occur. This non-radiative transfer of energy allows the excitation to be funneled to specific emissive centers, a principle widely used in creating white OLEDs by doping a blue-emitting host with green- and red-emitting guest molecules. ub.edu
Investigation of Excited State Deactivation Pathways and Quenching Mechanisms
Once a molecule is in an excited state, it can return to the ground state through several competing deactivation pathways. The efficiency of light emission depends on the rates of these radiative and non-radiative processes.
Radiative Pathways:
Fluorescence: Spin-allowed emission from the S₁ state to the S₀ ground state. For carbazole derivatives in solution, this process occurs on a nanosecond timescale (τf ≈ 14–15 ns). rsc.org
Non-Radiative Pathways:
Internal Conversion (IC): A spin-allowed process of relaxation from a higher excited state to a lower one (e.g., S₂ → S₁) or from S₁ to S₀. IC from higher states is extremely fast (sub-picosecond). mdpi.comresearchgate.net
Intersystem Crossing (ISC): A spin-forbidden transition from a singlet state to a triplet state (e.g., S₁ → T₁). For carbazole, the quantum yield of ISC can be significant (51–56%), populating the T₁ state. mdpi.comresearchgate.net The triplet state can then decay either radiatively (phosphorescence) or non-radiatively.
Vibrational Relaxation: Within any electronic state, the excited molecule rapidly loses excess vibrational energy to the surrounding solvent or lattice, a process that occurs on a picosecond timescale. mdpi.com
Quenching Mechanisms:
Oxygen Quenching: In solution, dissolved molecular oxygen is a highly efficient quencher of both singlet and triplet excited states, significantly reducing the emission intensity and lifetime. mdpi.comresearchgate.net
Aggregation-Caused Quenching (ACQ): In the solid state, strong intermolecular π-π stacking can create non-radiative decay channels that quench fluorescence, reducing the quantum yield.
Influence of Molecular Architecture on Photoluminescence Quantum Yield
The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency. The molecular architecture of this compound derivatives is a key determinant of their PLQY.
Substituent Effects: The nature and position of substituents on the carbazole or phenylamine rings can dramatically alter the PLQY. Electron-donating groups can enhance the ICT character, which may either increase or decrease the PLQY depending on how it affects the balance between radiative and non-radiative decay rates. beilstein-journals.org Electron-withdrawing groups can also be used to tune the electronic properties and emission characteristics. beilstein-journals.org
Molecular Rigidity: Non-radiative decay is often facilitated by molecular vibrations and rotations. Designing molecules with a rigid, planar structure can suppress these vibrational deactivation pathways, thereby increasing the fluorescence quantum yield. The introduction of bulky groups can induce steric hindrance that improves morphological stability and can lead to higher glass transition temperatures, which is beneficial for device durability. nih.gov
Intermolecular Interactions: The design of the molecule's periphery can control how it packs in the solid state. By attaching bulky side groups, it is possible to prevent the close π-π stacking that leads to ACQ, thereby preserving high emission efficiency in thin films. The length of N-alkyl chains on the carbazole unit, for example, has been shown to be crucial in determining the intermolecular arrangement and, consequently, the solid-state optical properties. ub.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbazole |
| N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-amine |
| 3-bromo-9-phenylcarbazole (B73726) |
| 4-aminobiphenyl |
| 3,6-di-tert-butylcarbazole |
| 3-(phenylethynyl)-9H-carbazole |
| 4-(9H-carbazol-9-yl)triphenylamine |
Role in Organic Optoelectronic and Electronic Materials: Design Principles and Mechanistic Insights
Hole Transport Characteristics and Charge Mobility Mechanisms
Efficient hole transport is fundamental to the performance of multilayer organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). Materials based on the 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine framework are designed to facilitate the rapid and efficient movement of positive charge carriers (holes) through the device.
The charge transport mechanism in amorphous organic semiconductors is typically described by a charge hopping model, where charges jump between adjacent molecules. The molecular structure of this compound is optimized for this process.
Carbazole (B46965) Moiety : The carbazole unit is an electron-rich heterocycle known for its excellent hole-transporting capabilities and high charge carrier mobility. mdpi.comnih.gov Its rigid, planar structure facilitates significant intermolecular π-π stacking in some derivatives, creating effective pathways for charge transport.
Phenylamine Moiety : Triphenylamine (B166846) and its analogues are classic hole-transporting units, where the nitrogen atom's lone pair of electrons contributes to the highest occupied molecular orbital (HOMO) and facilitates hole delocalization across the three phenyl rings. researchgate.net
9-Phenyl Substituent : The attachment of a phenyl group at the 9-position (nitrogen atom) of the carbazole ring introduces a significant steric twist. This non-planar configuration disrupts molecular packing, which can inhibit crystallization and promote the formation of stable amorphous films. nih.gov This amorphicity is crucial for achieving uniform thin films and preventing device degradation caused by grain boundaries. The lower flexibility of these non-planar phenylcarbazoles induces the formation of a stable glassy state. nih.gov
The combination of the carbazole and phenylamine units provides a delocalized π-electron system that serves as the primary pathway for charge hopping, ensuring efficient charge mobility through the material layer.
For a device to operate efficiently, the energy levels of adjacent material layers must be well-aligned to minimize the barriers for charge injection and transport. The HOMO level of the hole-transporting layer (HTL) should ideally match the work function of the anode (e.g., ITO) and the HOMO level of the subsequent emissive layer.
Materials based on this compound possess high-lying HOMO energy levels due to the strong electron-donating nature of both the carbazole and phenylamine groups. researchgate.net This property reduces the energy barrier for hole injection from the anode, leading to lower turn-on voltages and improved device efficiency. For instance, derivatives of 4-(9H-carbazol-9-yl)triphenylamine have demonstrated HOMO levels in the range of 5.78-6.15 eV, which can be finely tuned by chemical modification to align with other layers in an OLED stack. mdpi.com This alignment ensures that holes are readily injected and transported, contributing to a well-balanced charge recombination process within the emissive layer. researchgate.net
Functionality as Exciton (B1674681) and Charge Blocking Layers in Multi-Layer Architectures
In phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons for light emission, the host material and adjacent blocking layers must have a triplet energy higher than that of the phosphorescent dopant. This prevents the back-transfer of energy from the dopant to the host, which would otherwise quench the emission and drastically reduce efficiency.
Carbazole-based materials are renowned for their high triplet energies. The rigid structure and electronic properties of the carbazole unit result in a large energy gap between the singlet and triplet excited states. By incorporating the 9-phenyl-carbazole moiety, materials can be designed to function as effective hosts for phosphorescent emitters or as exciton blocking layers (EBLs). An EBL is placed between the emissive layer and the electron-transporting layer to confine excitons within the emissive zone, maximizing radiative recombination. For example, a host material incorporating a similar carbazole structure, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), was reported to have a high triplet energy of 2.79 eV, making it suitable for hosting green and blue phosphorescent emitters. rsc.org This high triplet energy ensures that triplet excitons generated on the dopant remain confined, leading to high quantum efficiency.
Strategies for Enhancing Morphological and Thermal Stability in Thin Films
The operational lifetime and stability of organic electronic devices are critically dependent on the thermal and morphological stability of the organic thin films. mdpi.com Morphological changes, such as crystallization, can occur due to Joule heating during device operation, leading to performance degradation. researchgate.net Molecular design plays a key role in mitigating these effects.
The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is indicative of high morphological stability. Materials with a high Tg are less prone to crystallization or deformation at the operating temperatures of the device.
The molecular structure of this compound contributes to a high Tg in several ways:
Molecular Rigidity : The inherent rigidity of the carbazole ring system provides a strong molecular backbone. researchgate.net
Bulky, 3D Structure : The non-planar geometry induced by the 9-phenyl group prevents dense molecular packing and raises the energy barrier for molecular rearrangement, which is necessary for both crystallization and the glass transition.
As a result, materials derived from this structural motif exhibit excellent thermal stability. Studies on similar hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine have reported high Tg values, often in the range of 148 °C to 165 °C. mdpi.comnih.gov This high thermal stability ensures the formation of durable and morphologically stable amorphous films, which is essential for manufacturing long-lasting OLEDs. crimsonpublishers.com
Table 1: Glass Transition Temperatures (Tg) of Related Carbazole-Based Compounds
| Compound Type | Tg (°C) | Reference |
|---|---|---|
| 4-(9H-Carbazol-9-yl)triphenylamine Derivatives | 148 - 165 | mdpi.comnih.gov |
| 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) | 165 | rsc.org |
| Polyarylsulfones with 4-(carbazol-9-yl) triphenylamine moieties | 194 - 302 | researchgate.net |
The thermal decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a critical measure of a material's chemical stability at elevated temperatures. High Td is necessary for materials to withstand the thermal stress of vacuum deposition processes used in device fabrication and to resist degradation during operation.
The this compound structure is composed of robust aromatic rings and strong C-N and C-C bonds, which require high energy to break. This inherent chemical stability translates to very high decomposition temperatures. For example, a related material, 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR), showed a high thermal decomposition temperature of 402 °C. nih.gov Similarly, polymers incorporating carbazole-triphenylamine moieties have demonstrated Td values well above 450 °C. researchgate.net This exceptional thermal stability ensures that the material maintains its chemical integrity throughout the device's fabrication process and operational life.
Table 2: Thermal Decomposition Temperatures (Td) of Related Carbazole-Based Compounds
| Compound Type | Td (°C at 5% weight loss) | Reference |
|---|---|---|
| 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR) | 402 | nih.gov |
Molecular Design for Optimized Charge Balance and Recombination Zone Widening
The molecular architecture of this compound and its derivatives is strategically designed to achieve optimized charge balance and a widened recombination zone within organic light-emitting diodes (OLEDs), which are crucial for enhancing device efficiency and stability. The core concept involves the integration of distinct functional moieties—carbazole and triphenylamine—to create a molecule with tailored electronic properties. researchgate.netmdpi.com
Triphenylamine and carbazole are both well-known for their excellent hole-transporting capabilities due to their strong electron-donating nature. researchgate.netmdpi.com The incorporation of both units into a single molecule is a strategic approach to combine their respective advantages. researchgate.netmdpi.com The triphenylamine moiety offers excellent hole-transport properties, while the rigid carbazole unit enhances the thermal and morphological stability of the material, leading to a high glass-transition temperature (Tg). researchgate.net This improved thermal stability is critical for preventing morphological changes in the organic layers caused by Joule heating during device operation, a common cause of OLED degradation. researchgate.netmdpi.com
To further refine the material's properties, derivatives of this compound are synthesized by conjugating different carbazole or triphenylamine derivatives at the carbazole ring. researchgate.net This molecular design strategy aims to improve not only thermal and morphological stability but also to fine-tune the hole-transport properties. researchgate.net By carefully selecting the conjugated moieties, it is possible to modulate the highest occupied molecular orbital (HOMO) energy levels. This tuning of energy levels is critical for reducing the hole injection barrier from the adjacent hole transport layer (such as NPB) to the emissive layer (EML). researchgate.net
A key outcome of this molecular design is the broadening of the charge recombination zone. researchgate.net In a standard OLED device, a narrow recombination zone can lead to efficiency roll-off at high brightness due to quenching effects like singlet-polaron quenching. researchgate.net By introducing a material like this compound or its derivatives as a hole-transporting material (HTM), the holes can be more readily injected into the HOMO of the host material in the EML. researchgate.net This improved injection and transport of holes leads to a more balanced distribution of charge carriers (holes and electrons) within the emissive layer, thus widening the recombination zone. researchgate.net A wider recombination zone reduces the concentration of excitons and minimizes quenching processes, leading to higher device efficiencies. researchgate.net
Furthermore, the high triplet energy of these materials is another important design consideration, particularly for phosphorescent OLEDs (PhOLEDs). mdpi.com A high triplet energy helps to confine the triplet excitons within the emissive layer, preventing energy loss and contributing to higher quantum efficiencies. mdpi.com
Integration into Multi-Layer Device Architectures for Fundamental Performance Studies
To investigate the fundamental performance of this compound and its derivatives, these materials are integrated as hole-transporting layers (HTLs) in multi-layer OLED architectures. A common device structure used for these studies is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode. mdpi.comnih.gov
For instance, a typical device configuration might be: ITO/HATCN/NPB/HTM/CBP:Ir(ppy)3/Bphen/LiF/Al. mdpi.comnih.gov In this architecture:
ITO (Indium Tin Oxide) serves as the transparent anode.
HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile) is used as the hole injection layer.
NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine) is a standard hole transport material.
HTM is the layer where this compound or its derivatives are incorporated.
CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) doped with Ir(ppy)3 (tris[2-phenylpyridinato-C2,N]iridium(III)) forms the emissive layer.
Bphen (4,7-diphenyl-1,10-phenanthroline) acts as the electron transport and hole-blocking layer.
LiF (Lithium Fluoride) is the electron injection layer.
Al (Aluminum) is the cathode.
The inclusion of the novel HTM layer between the standard NPB layer and the emissive layer is crucial for studying its impact on device performance. mdpi.comnih.gov By comparing the performance of devices with and without this additional HTM layer, researchers can elucidate the role of the new material in improving charge injection and transport. mdpi.comnih.gov
Studies on these multi-layer devices involve measuring key performance parameters such as current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence (EL) spectra. mdpi.com These measurements provide fundamental insights into how the molecular structure of the HTM influences charge balance, recombination efficiency, and ultimately, the brightness and efficiency of the OLED.
Comparative Analysis with Related Carbazole- and Triphenylamine-Based Architectures in Organic Electronics
The performance of this compound and its derivatives is often benchmarked against other materials based on carbazole and triphenylamine to understand their relative advantages. The combination of both moieties within a single molecule aims to leverage the high thermal stability of carbazole and the excellent hole-transport properties of triphenylamine. researchgate.netmdpi.com
When compared to devices using only the standard hole-transporting material NPB, devices incorporating derivatives of this compound have shown significantly enhanced current, power, and external quantum efficiencies. mdpi.comnih.gov For example, a device using a specific derivative, HTM 3c, exhibited a maximum power efficiency of 29.3 lm/W and a current efficiency of 39.8 cd/A, which were superior to the reference device with only NPB. mdpi.com This improvement is attributed to the better hole injection and the broadened recombination zone facilitated by the novel HTM. researchgate.net
The thermal stability of these combined architectures is also a key area of comparison. Materials based solely on triphenylamine can suffer from lower glass transition temperatures, leading to device degradation. The incorporation of the rigid carbazole moiety significantly improves the Tg, with values reported between 148 and 165 °C for derivatives of this compound. researchgate.netmdpi.com This is a notable improvement over many conventional triphenylamine-based HTMs.
In the broader context of organic electronics, various carbazole-based polymers and small molecules have been developed for applications in OLEDs, organic field-effect transistors, and organic photovoltaics. researchgate.net The unique electronic and optical properties of the carbazole unit make it a versatile building block. researchgate.net Similarly, triphenylamine derivatives are widely used as hole-transporting materials. hku.hk The novelty of this compound lies in the synergistic effect of combining these two well-established functional groups into a single molecular framework.
The performance of these materials can be further understood by creating interactive data tables that compare key device metrics.
| Device Configuration | Turn-on Voltage (V) | Driving Voltage @ 1000 cd/m² (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Device with HTM 3c | 3.1 | 4.2 | 39.2 | 29.3 |
| Reference Device (NPB only) | Not specified | Not specified | Lower than HTM 3c | Lower than HTM 3c |
This comparative data highlights the superior performance of devices utilizing the specifically designed this compound derivative.
Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of Derivatives
¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the carbazole (B46965), phenyl, and aniline (B41778) moieties. Protons on the carbazole unit, particularly those adjacent to the nitrogen atom, would likely appear in the downfield region (around 8.0-8.5 ppm) due to deshielding effects. The protons of the phenyl and aniline rings would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The amine (-NH₂) protons of the phenylamine group would present a characteristic broad singlet, the position of which can be influenced by solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the carbazole ring system are expected to appear in the range of 110-140 ppm. The carbons directly bonded to the nitrogen atoms will have distinct chemical shifts. The phenyl and aniline carbons will also resonate within the aromatic region. The specific substitution patterns on these rings in various derivatives will lead to predictable changes in the chemical shifts, allowing for detailed structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine and its derivatives is expected to show characteristic absorption bands. The N-H stretching vibration of the primary amine group on the phenylamine moiety would typically appear as a medium to weak band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the carbazole and aniline groups would be observed in the 1200-1350 cm⁻¹ range. An IR spectrum of a related derivative, 9-phenyl-9H-carbazole-3-carbaldehyde, confirms the presence of characteristic aromatic C-H and C=C vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. For a similar molecule, 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, detailed vibrational analysis using both IR and Raman spectroscopy, supported by density functional theory (DFT) calculations, allowed for the assignment of specific vibrational modes, including C-N bending vibrations. pku.edu.cn Such a combined experimental and theoretical approach would be invaluable for a complete vibrational analysis of this compound.
UV-Visible Absorption Spectroscopy for Electronic Transition Characterization and Band Gap Estimation
UV-Visible absorption spectroscopy is a key technique for probing the electronic transitions within a molecule and estimating its optical band gap. The absorption spectra of this compound and its derivatives are dominated by π-π* transitions within the conjugated carbazole and phenyl systems.
The absorption spectra of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives show absorption in the near-ultraviolet region, rendering them transparent to visible light. rsc.org This property is crucial for applications in organic light-emitting diodes (OLEDs). rsc.org In a study of carbazole-based oligomers, the maximum UV absorption bands were observed to be in the range of 310 to 327 nm. The absorption spectra of carbazole in ethanol (B145695) exhibit two main absorption bands at 292 nm and 322 nm, which are attributed to HOMO-1 → LUMO and HOMO → LUMO transitions, respectively. rsc.org
The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method. For derivatives of this compound, the band gap is influenced by the nature and position of substituents on the core structure.
Table 1: UV-Visible Absorption Data for Derivatives of this compound
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| Carbazole-based oligomers | Not specified | 310 - 327 | |
| Carbazole | Ethanol | 292, 322 | rsc.org |
| Hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine | Not specified | 291 - 313 | rsc.org |
| 4H-benzo[def]carbazole derivatives | Various | 230 - 410 | researchgate.net |
Note: This table presents data for derivatives and related compounds to provide an indication of the expected absorption properties of this compound.
Photoluminescence (PL) Spectroscopy for Emission Characteristics, Solvatochromism, and Excited State Pathways
Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a molecule, including its emission wavelength, quantum yield, and sensitivity to the solvent environment (solvatochromism).
Derivatives of this compound are often fluorescent, with emission typically in the blue to green region of the visible spectrum. For instance, novel hole-transporting materials based on this core structure exhibit fluorescence with emission peaks in the violet-blue region, ranging from 422 to 469 nm. rsc.org The fluorescence quantum yields of carbazole derivatives can be high, making them suitable for use as emitters in OLEDs. stanford.edu
Solvatochromism: The emission wavelength of carbazole derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the change in the dipole moment of the molecule upon excitation. A study on benzotriazolyl vinyl aniline based fluorophores demonstrated multi-color solvatochromism, with emission colors ranging from purple to red in different organic solvents. mdpi.com Similar behavior could be expected for this compound due to the presence of the electron-donating amine group and the extended π-conjugated system.
Table 2: Photoluminescence Data for Derivatives of this compound
| Compound | Solvent | Emission Maxima (λem, nm) | Reference |
| Hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine | Not specified | 422 - 469 | rsc.org |
| Carbazole-based oligomers | Not specified | 380 - 400 | |
| 4H-benzo[def]carbazole derivatives | Various | 345 - 520 | researchgate.net |
Note: This table presents data for derivatives and related compounds to illustrate the potential emission characteristics of this compound.
Cyclic Voltammetry (CV) for Electrochemical Properties and Redox Potentials
Cyclic voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties of molecules, including their oxidation and reduction potentials. mdpi.com This information is vital for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing efficient charge-transporting materials for electronic devices. researchgate.net
The electrochemical behavior of carbazole-containing compounds has been extensively studied. For derivatives of this compound, the nitrogen atom of the carbazole moiety and the aniline group are typically the primary sites for oxidation. The oxidation potential is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize.
In a study of indole-based-sulfonamide derivatives, a single well-defined oxidation peak was observed in the cyclic voltammograms, indicating an irreversible oxidation process. researchgate.net The electrochemical properties of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine were also examined by CV measurements to determine their suitability for use in OLEDs. rsc.org
Table 3: Electrochemical Data for Carbazole Derivatives
| Compound | Technique | Key Findings | Reference |
| Indole-based-sulfonamide derivatives | CV | Single irreversible oxidation peak | researchgate.net |
| 4-(9H-carbazol-9-yl)benzaldehyde | CV | Reversible redox behavior | |
| Poly(9H-carbazol-9-ylpyrene) | CV | Distinct electrochromic properties with three different colors under various potentials. |
Note: This table highlights the types of electrochemical data obtained for related carbazole derivatives.
Time-Resolved Spectroscopy for Excited State Lifetime Measurements and Dynamic Processes
Time-resolved spectroscopy techniques, such as transient absorption and time-resolved fluorescence, are employed to study the dynamics of excited states, providing information on their lifetimes and relaxation pathways.
Upon photoexcitation, carbazole derivatives typically populate a short-lived initially excited singlet state (Sₓ), which rapidly decays to the first excited singlet state (S₁) via internal conversion. The S₁ state can then relax through several competing pathways, including fluorescence, intersystem crossing to the triplet state (T₁), and non-radiative decay. The fluorescence lifetime of carbazole and its derivatives is often in the nanosecond timescale. rsc.orgstanford.edu
Transient absorption spectroscopy can monitor the formation and decay of excited states and other transient species. For carbazole and its derivatives, the S₁ state exhibits characteristic excited-state absorption bands. The decay of these bands provides a direct measure of the S₁ lifetime. In some cases, bimolecular processes such as singlet-singlet annihilation can become dominant at high excitation densities, leading to faster decay kinetics. researchgate.net The study of these dynamic processes is crucial for understanding the performance of carbazole-based materials in applications like OLEDs, where excited-state quenching can limit device efficiency. researchgate.net
Table 4: Excited State Dynamics Data for Carbazole Derivatives
| Compound | Technique | Observed Process | Timescale | Reference |
| Carbazole | Time-resolved fluorescence | Fluorescence decay | Nanoseconds | stanford.edu |
| Carbazole and tert-Butyl-Carbazole | Femtosecond and nanosecond transient absorption, time-resolved fluorescence | Sₓ → S₁ internal conversion, S₁ decay, intersystem crossing to T₁ | (Sub-)picosecond to microseconds | |
| Carbazole thin films | Femtosecond and nanosecond transient absorption, time-resolved fluorescence | Singlet-singlet annihilation | Dependent on exciton (B1674681) density | researchgate.net |
Note: This table summarizes the typical excited-state processes and their timescales observed in carbazole derivatives.
Future Research Directions and Emerging Paradigms in 4 9 Phenyl 9h Carbazol 3 Yl Phenylamine Chemistry
Exploration of Novel Derivatization Points for Multi-Functional Material Design
The molecular architecture of 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine offers multiple reactive sites for chemical modification, providing a versatile platform for the design of multi-functional materials. Future research will increasingly focus on exploiting these derivatization points to imbue the core structure with a range of tailored optical, electronic, and physical properties.
The carbazole (B46965) and phenylamine moieties present distinct opportunities for functionalization. The easy functionalization of the carbazole core at various positions allows for the fine-tuning of its electronic and optical properties. rsc.org For instance, introducing electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, influencing charge injection and transport characteristics. nih.gov This strategy is crucial for optimizing the performance of the material in various optoelectronic devices. acs.org Furthermore, the synthesis of novel carbazole-based compounds with specific functionalities can lead to materials with diverse applications in areas such as sensors and organic electronics. rsc.org
Strategic derivatization can also be employed to enhance the morphological and thermal stability of the resulting materials. One of the primary degradation pathways in OLEDs involves morphological changes in the organic layers due to Joule heating. nih.govrsc.org By introducing bulky substituents or designing specific molecular architectures, it is possible to obtain amorphous materials with high glass transition temperatures (Tg), which are crucial for the longevity and durability of devices. nih.govrsc.orgnih.gov
The following table summarizes potential derivatization strategies and their expected impact on material properties:
| Derivatization Site | Functional Group | Expected Impact on Properties | Potential Application |
| Carbazole Core (e.g., C6, C2, C7 positions) | Electron-donating groups (e.g., methoxy, alkyl) | Increased HOMO level, enhanced hole mobility | Improved hole-transporting materials (HTMs) |
| Carbazole Core (e.g., C6, C2, C7 positions) | Electron-withdrawing groups (e.g., cyano, fluorine) | Lowered LUMO level, improved electron transport | Bipolar host materials, electron-transporting materials (ETMs) |
| Phenylamine Moiety | Bulky aromatic substituents | Increased steric hindrance, higher Tg, improved morphological stability | Thermally stable HTMs for durable OLEDs |
| Phenylamine Moiety | Polymerizable groups (e.g., vinyl, acrylate) | Formation of cross-linked networks | Solution-processed, solvent-resistant layers in multilayer devices |
Integration into Hybrid Organic-Inorganic Perovskite Systems
Hybrid organic-inorganic perovskites have revolutionized the field of photovoltaics, and the hole-transporting material (HTM) plays a pivotal role in the efficiency and stability of perovskite solar cells (PSCs). doi.orgedinst.com Carbazole-based compounds, including derivatives of this compound, have shown significant promise as HTMs in PSCs. perovskite-info.comfigshare.com Future research in this area will focus on the strategic design of new derivatives to optimize their integration and performance within these complex device architectures.
A key challenge in PSCs is ensuring efficient hole extraction from the perovskite layer and effective transport to the electrode. This requires careful alignment of the HOMO energy level of the HTM with the valence band of the perovskite. figshare.com The tunable electronic structure of carbazole derivatives makes them ideal candidates for this purpose. nih.gov By systematically modifying the molecular structure of this compound, researchers can fine-tune its energy levels to achieve optimal interfacial energetics, thereby minimizing energy losses and maximizing device performance. nih.gov
The table below outlines key research objectives for integrating this compound derivatives into perovskite systems:
| Research Objective | Design Strategy | Desired Outcome |
| Optimized Energy Level Alignment | Functionalization with electron-donating/withdrawing groups | Enhanced hole extraction efficiency, increased open-circuit voltage (Voc) |
| Improved Device Stability | Introduction of hydrophobic moieties, development of cross-linkable derivatives | Increased resistance to moisture and oxygen, improved long-term operational stability |
| Enhanced Hole Mobility | π-conjugation extension, molecular planarization | Faster hole transport, increased short-circuit current (Jsc) and fill factor (FF) |
| Reduced Cost and Complexity | Simplification of synthetic routes | More cost-effective and scalable production of high-performance PSCs |
Application of Machine Learning and Artificial Intelligence for Accelerated Material Discovery and Optimization
The traditional process of materials discovery, relying on chemical intuition and trial-and-error synthesis, is often time-consuming and resource-intensive. The advent of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift in this process, enabling the rapid screening of vast chemical spaces and the prediction of material properties with high accuracy. The application of these computational tools to the chemistry of this compound is a burgeoning area of research that holds immense potential for accelerating the discovery and optimization of new materials.
By leveraging large datasets of known carbazole derivatives and their experimental properties, ML models can be trained to predict the electronic and photophysical characteristics of novel, unsynthesized compounds. This in silico screening allows researchers to identify the most promising candidates for specific applications, such as HTMs in PSCs or emitters in OLEDs, before committing to their synthesis and characterization. This data-driven approach can significantly reduce the number of experimental iterations required to develop high-performance materials.
The integration of ML and AI into the research workflow for this compound chemistry is expected to have a profound impact, as summarized in the table below:
| ML/AI Application | Methodology | Expected Outcome |
| High-Throughput Virtual Screening | Quantitative Structure-Property Relationship (QSPR) models | Rapid identification of promising derivative candidates from large virtual libraries |
| Property Prediction | Density Functional Theory (DFT) calculations combined with ML | Accurate prediction of electronic, optical, and thermal properties of new molecules |
| Inverse Molecular Design | Generative models (e.g., variational autoencoders, generative adversarial networks) | De novo design of novel carbazole derivatives with optimized, application-specific properties |
| Synthesis Planning | Retrosynthesis prediction algorithms | Suggestion of efficient and viable synthetic routes for target molecules |
Investigation of Self-Assembly and Supramolecular Architectures Based on the Compound
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The investigation of self-assembly and the formation of supramolecular architectures based on this compound and its derivatives is an emerging research direction with the potential to create novel materials with unique properties and functionalities.
The carbazole moiety is known to participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can be harnessed to direct the self-assembly of molecules into specific arrangements, such as one-dimensional nanowires, two-dimensional sheets, or three-dimensional frameworks. The resulting supramolecular structures can exhibit collective properties that are distinct from those of the individual molecules, such as enhanced charge transport along the stacked π-systems or unique photophysical phenomena arising from intermolecular excitonic coupling.
By strategically modifying the molecular structure of this compound, for instance, by introducing specific recognition motifs or functional groups that promote directional interactions, it is possible to control the self-assembly process and tailor the morphology and properties of the resulting supramolecular materials. This approach opens up possibilities for the bottom-up fabrication of nano- and micro-structured materials for a variety of applications.
The table below highlights key aspects of research into the supramolecular chemistry of this compound:
| Research Focus | Supramolecular Interaction | Potential Architecture | Potential Application |
| Anisotropic Charge Transport | π-π stacking | 1D columnar stacks, 2D lamellar structures | Organic field-effect transistors (OFETs), highly conductive films |
| Host-Guest Chemistry | Formation of macrocycles or cages | Encapsulation of guest molecules | Chemical sensors, drug delivery systems |
| Chiral Supramolecular Assemblies | Introduction of chiral centers | Helical structures | Chiroptical materials, asymmetric catalysis |
| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Porous crystalline frameworks | Gas storage and separation, catalysis |
Fundamental Understanding of Degradation Mechanisms at the Molecular and Device Interface Levels
Despite the promising performance of devices incorporating this compound and its derivatives, their long-term operational stability remains a critical challenge. A fundamental understanding of the degradation mechanisms that occur at both the molecular level and at the interfaces within a device is essential for developing strategies to enhance device lifetime.
One of the primary causes of degradation in OLEDs is the morphological instability of the organic layers, particularly the hole transport layer, which can be induced by Joule heating during device operation. nih.gov This can lead to crystallization or phase separation, disrupting the charge transport pathways and leading to device failure. For derivatives of this compound, research will focus on elucidating the relationship between molecular structure and morphological stability under thermal and electrical stress.
Chemical degradation of the material itself is another critical factor. This can involve processes such as bond cleavage, oxidation, or dimerization, which can be initiated by factors like high energy excitons, interaction with reactive species, or exposure to ambient conditions. nih.gov Identifying the specific chemical reactions that lead to degradation is crucial for designing more robust molecular structures.
Furthermore, the interfaces between the this compound-based layer and adjacent layers (e.g., the electrode or the emissive layer) are often weak points in a device. Interfacial degradation can involve delamination, interdiffusion of materials, or chemical reactions at the interface, all of which can severely impact device performance.
The following table outlines key areas of investigation into the degradation mechanisms of this compound-based materials and devices:
| Degradation Aspect | Investigational Approach | Goal |
| Morphological Instability | In-situ atomic force microscopy (AFM), X-ray diffraction (XRD) under device operation | To visualize and understand changes in film morphology under thermal and electrical stress |
| Molecular Chemical Degradation | Mass spectrometry, NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy of aged devices | To identify the chemical byproducts of degradation and elucidate the underlying reaction pathways |
| Interfacial Degradation | X-ray photoelectron spectroscopy (XPS), time-of-flight secondary ion mass spectrometry (ToF-SIMS) | To probe changes in the chemical composition and structure of interfaces during device operation |
| Electronic Degradation | Deep-level transient spectroscopy (DLTS), impedance spectroscopy | To identify the formation of charge traps and understand their impact on charge transport and recombination dynamics |
Development of Advanced Spectroscopic Probes for In-Situ Studies of Material Performance
To gain a deeper understanding of the structure-property-performance relationships of this compound and its derivatives, it is crucial to move beyond ex-situ characterization and develop advanced spectroscopic probes for in-situ and operando studies. These techniques allow for the real-time monitoring of the material's properties and behavior within a functioning device, providing invaluable insights into the dynamic processes that govern its performance and degradation.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved photoluminescence, are powerful tools for probing the dynamics of excited states and charge carriers on timescales ranging from femtoseconds to milliseconds. rsc.orgrsc.org By applying these techniques to operational devices, researchers can directly observe processes like charge generation, transport, recombination, and trapping, and understand how they are influenced by the molecular structure of the this compound derivative and the device architecture.
Vibrational spectroscopies, such as Raman and infrared spectroscopy, can provide detailed information about the molecular structure and conformation. The development of in-situ Raman and FTIR techniques can enable the monitoring of changes in molecular structure and intermolecular interactions during device operation, offering insights into degradation mechanisms and the effects of electrical fields on the material.
The table below summarizes some of the advanced spectroscopic probes that are poised to play a significant role in the future research of this compound-based materials:
| Spectroscopic Probe | Information Obtained | Research Application |
| Transient Absorption Spectroscopy | Excited state and charge carrier dynamics | Studying charge transfer, recombination, and trapping in solar cells and OLEDs |
| Time-Resolved Photoluminescence | Exciton (B1674681) dynamics and radiative recombination | Probing the efficiency of light emission and identifying non-radiative loss pathways |
| In-situ Raman/FTIR Spectroscopy | Molecular structure, conformation, and intermolecular interactions | Monitoring chemical degradation and morphological changes during device operation |
| Impedance Spectroscopy | Charge injection, transport, and trapping | Characterizing the electronic properties of the material within a device and identifying degradation-induced changes |
| Spectroscopic Ellipsometry | Optical constants and film thickness | In-situ monitoring of changes in the optical properties and morphology of the organic layers during device operation and aging |
By embracing these future research directions and emerging paradigms, the scientific community is well-positioned to unlock the full potential of this compound and its derivatives, paving the way for the next generation of high-performance organic electronic devices.
Q & A
Q. What are the standard synthetic routes for 4-(9-Phenyl-9H-carbazol-3-yl)-phenylamine, and how are reaction yields optimized?
The compound is typically synthesized via cross-coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination can couple 3-(4-bromophenyl)-9-phenyl-9H-carbazole with [1,1'-biphenyl]-4-amine. Key parameters include:
- Catalyst system : Pd(OAc)₂ with Xantphos as a ligand.
- Solvent : Toluene or dioxane at reflux (110–120°C).
- Base : Cs₂CO₃ or KOtBu for deprotonation. Yield optimization involves controlling stoichiometry (1:1 molar ratio of aryl halide to amine) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and carbazole core integrity. Aromatic protons appear in δ 7.2–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.19).
- X-ray Diffraction : Single-crystal analysis resolves bond angles and crystallographic packing (e.g., C–C bond lengths ≈1.48 Å) .
- Elemental Analysis : Ensures <0.3% deviation from theoretical C/H/N values.
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and activation energies for coupling reactions. For example:
- Reaction Path Search : Identifies intermediates in Suzuki-Miyaura couplings.
- Solvent Effects : COSMO-RS models assess solvent polarity impacts on yield. Machine learning (e.g., Bayesian optimization) can narrow experimental conditions by training on datasets of reaction time, temperature, and catalyst loading. This reduces trial-and-error experimentation by >50% .
Q. How do structural modifications (e.g., alkyl chain length) affect the photophysical properties of carbazole derivatives, and how can contradictory emission data be resolved?
Alkyl chains (e.g., ethyl vs. hexyl) influence solid-state emission via intermolecular packing. For instance:
- Hexyl chains induce sharper emission peaks (λmax = 428 nm, FWHM = 35 nm) due to ordered stacking.
- Ethyl chains cause broader emission (λmax = 416 nm, FWHM = 55 nm) from disordered aggregates. Contradictions arise when comparing solution vs. solid-state spectra. Mitigation strategies:
- Use time-resolved fluorescence to distinguish monomer vs. excimer contributions.
- Analyze powder XRD to correlate crystallinity with emission profiles .
Q. What reactor design considerations are critical for scaling up carbazole-based syntheses while maintaining reproducibility?
- Continuous Flow Reactors : Enable precise temperature control (ΔT ±2°C) and reduce side reactions (e.g., diamination).
- Mixing Efficiency : High-shear impellers prevent localized hot spots in exothermic aminations.
- In-line Analytics : UV-Vis probes monitor reaction progress (e.g., carbazole absorbance at 310 nm). Pilot-scale studies show 90% yield consistency at >10 kg batches using these parameters .
Q. How can researchers address discrepancies in electrochemical stability data for carbazole-based materials?
Cyclic voltammetry (CV) inconsistencies often stem from:
- Reference Electrode Calibration : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
- Electrolyte Effects : 0.1 M TBAPF₆ in anhydrous acetonitrile minimizes proton interference. Statistical analysis (e.g., ANOVA) of triplicate measurements reduces variance to <5% .
Methodological Notes
- Data Contradiction Analysis : Employ multivariate regression to isolate variables (e.g., solvent polarity, substituent electronic effects).
- Experimental Design : Use factorial designs (e.g., 2³ factorial matrix) to test catalyst loading, temperature, and solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
